AZD9898 - 2042347-69-1

AZD9898

Catalog Number: EVT-260525
CAS Number: 2042347-69-1
Molecular Formula: C20H19ClF3N3O4
Molecular Weight: 457.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZD9898 is a picomolar LTC4S inhibitor (IC50 = 0.28 nM) with high lipophilic ligand efficiency (LLE = 8.5), which displays nanomolar potency in cells (peripheral blood mononuclear cell, IC50,free = 6.2 nM) and good in vivo pharmacodynamics in a calcium ionophore-stimulated rat model after oral dosing (in vivo, IC50,free = 34 nM). AZD9898 is a potential drug candidate for treatment of asthma.
Overview

AZD9898 is a chemically synthesized compound that has emerged as a promising therapeutic agent, particularly in the treatment of asthma. It is classified as a leukotriene C4 synthase inhibitor, which plays a crucial role in the biosynthesis of inflammatory mediators. This compound has gained attention due to its potential to modulate inflammatory responses in various conditions, especially those related to respiratory diseases.

Source and Classification

AZD9898 is derived from a series of benzimidazole-based compounds that have been investigated for their inhibitory effects on leukotriene synthesis. The compound has been specifically designed to target the microsomal prostaglandin E2 synthase-1 and leukotriene C4 synthase pathways, which are critical in the inflammatory response associated with asthma and other respiratory disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of AZD9898 involves several key steps that utilize both classical organic synthesis techniques and modern methodologies such as high-throughput screening. The compound is typically synthesized through the following general steps:

  1. Formation of the Benzimidazole Core: The initial step involves the condensation of appropriate aniline derivatives with carboxylic acids or their derivatives to form the benzimidazole scaffold.
  2. Introduction of Functional Groups: Subsequent reactions introduce various substituents that enhance the compound's potency and selectivity towards leukotriene C4 synthase. This may involve halogenation, alkylation, or acylation reactions.
  3. Purification and Characterization: The final product is purified using techniques such as chromatography, followed by characterization through spectroscopic methods (NMR, MS) to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

AZD9898 has a complex molecular structure characterized by a benzimidazole core with various functional groups that contribute to its biological activity. The molecular formula is typically represented as C19H22ClF2N3O3C_{19}H_{22}ClF_{2}N_{3}O_{3}. Key structural features include:

  • Benzimidazole Ring: Provides a rigid framework essential for receptor binding.
  • Fluorinated Side Chains: Enhance lipophilicity and metabolic stability.
  • Amide Linkages: Facilitate interactions with the active site of the target enzyme.

The three-dimensional conformation of AZD9898 allows it to fit into the active site of leukotriene C4 synthase effectively, inhibiting its activity .

Chemical Reactions Analysis

Reactions and Technical Details

AZD9898 undergoes several chemical reactions during its synthesis and metabolic processing:

  • Nucleophilic Substitution Reactions: Key in introducing halogen atoms or other substituents onto the benzimidazole ring.
  • Hydrolysis: Potentially occurs in vivo, converting AZD9898 into more polar metabolites that can be excreted.
  • Enzyme Inhibition Mechanism: AZD9898 binds competitively to leukotriene C4 synthase, preventing substrate access and thereby inhibiting leukotriene production. This inhibition is crucial for reducing inflammation in asthma patients .
Mechanism of Action

Process and Data

The primary mechanism of action for AZD9898 involves its selective inhibition of leukotriene C4 synthase. By binding to the active site of this enzyme, AZD9898 prevents the conversion of arachidonic acid into leukotriene C4, a potent pro-inflammatory mediator. This action leads to:

  • Reduction in Inflammatory Mediators: Decreased levels of leukotrienes result in reduced bronchoconstriction and inflammation in asthma.
  • Improved Respiratory Function: Patients experience fewer symptoms and improved lung function due to decreased airway inflammation .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

AZD9898 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 389.89 g/mol.
  • Solubility: Moderately soluble in organic solvents; limited solubility in water, which affects its bioavailability.
  • Stability: Chemically stable under standard laboratory conditions but sensitive to extreme pH levels.

These properties are critical for understanding its formulation as a pharmaceutical agent, influencing both its efficacy and safety profile .

Applications

Scientific Uses

AZD9898 is primarily investigated for its applications in treating asthma by targeting inflammatory pathways. Its potential uses include:

  • Asthma Management: As an oral medication aimed at reducing asthma exacerbations by inhibiting leukotriene synthesis.
  • Research Tool: Used in studies exploring the role of leukotrienes in various inflammatory diseases, providing insights into new therapeutic strategies.

The ongoing research into AZD9898 aims to further elucidate its pharmacological profile and expand its applications beyond respiratory diseases .

Introduction to AZD9898: Context and Scientific Significance

Historical Development of AZD9898 in Respiratory Therapeutics

The developmental trajectory of AZD9898 exemplifies the challenges in translating potent enzymatic inhibition into clinical therapeutics. Originally discovered by Orexo and subsequently advanced by AstraZeneca, this compound reached Phase I clinical trials for asthma before discontinuation in 2018. Key milestones in its development include:

Table 1: Developmental Timeline of AZD9898

DateDevelopment MilestoneOrganizationStatus
Pre-2017Preclinical pharmacodynamic studiesAstraZenecaCompleted
September 2017Preclinical results presented at ERS Annual CongressAstraZenecaResearch phase
May 2017Phase I trial initiation (NCT03140072) in asthma (UK)AstraZenecaOngoing
January 2018Phase I trial termination after interim reviewAstraZenecaDiscontinued
February 2018Official discontinuation for asthma (PO)AstraZenecaDevelopment halt

Pharmacodynamic results from preclinical studies were presented at the 27th Annual Congress of the European Respiratory Society in September 2017, demonstrating promising mechanistic data in asthma models [1]. The compound entered Phase I clinical evaluation (NCT03140072) in the United Kingdom, but development was abruptly terminated in January 2018 following an interim review, with formal discontinuation announced the following month [1] [4]. This discontinuation despite potent enzymatic inhibition highlights the complex translational challenges in anti-inflammatory drug development, where efficacy in biological models does not always predict clinical success.

Structural Classification and Target Profile

AZD9898 (chemical name: methyl (1R,2S)-2-{[5-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}propanamido)-1H-indol-1-yl]sulfonyl}cyclopropane-1-carboxylate) is classified as a small molecule enzyme inhibitor with a molecular weight of 457.83 g/mol (empirical formula C₂₀H₁₉ClF₃N₃O₄) [2] [5]. Its core structure features a chiral cyclopropane ring linked to substituted pyridine and indole moieties—a configuration critical for its target engagement. The compound exists in multiple solid-state forms, including a hydrated form (Form A) that undergoes temperature-dependent phase transitions to anhydrous forms (Forms B and C), as identified through in situ single crystal X-ray diffraction studies [7].

The primary molecular target of AZD9898 is leukotriene-C4 synthase (LTC4S), also known as glutathione S-transferase II. This membrane-associated enzyme catalyzes the conjugation of glutathione to leukotriene A4 (LTA4), forming the pro-inflammatory mediator LTC4—the committed step in the biosynthesis of cysteinyl leukotrienes (cysLTs) [2] [5]. These lipid mediators exert potent bronchoconstrictive and pro-inflammatory effects in the airways through G-protein-coupled receptor activation.

Table 2: Biochemical and Pharmacological Profile of AZD9898

ParameterValueExperimental Context
IC₅₀ against LTC4S0.28 nMEnzyme inhibition assay
Target ClassAnti-inflammatoriesTherapeutic classification
Mechanism of ActionLTC4S inhibitionBiochemical mechanism
Oral BioavailabilityConfirmedPreclinical models
Selectivity FeatureGABA binding mitigationSecondary pharmacology
Hepatic Toxicity SignalMitigatedToxicology studies

In preclinical models, a single 100 mg/kg dose demonstrated favorable tolerability without significant safety concerns. Toxicology studies in rats revealed no testicular toxicity and only adaptive hepatic changes attributed to cytochrome P450 induction, providing a 200-fold safety margin between the no adverse effect level and predicted human therapeutic exposure [2] [5]. The compound's design specifically addressed earlier concerns in the chemical series regarding gamma-aminobutyric acid (GABA) receptor binding and hepatotoxicity, representing a medicinal chemistry optimization milestone [2].

Rationale for Molecular Design in the Context of Enzyme Inhibition

The molecular architecture of AZD9898 reflects sophisticated structure-based design principles applied to overcome limitations of previous LTC4S inhibitors. Its stereospecific configuration ([C@H]1C[C@@H]1C(=O)O) creates a well-defined three-dimensional topology essential for high-affinity binding within the LTC4S active site [5] [7]. The strategic incorporation of chlorine and trifluoromethyl groups on the pyridine ring enhances both target affinity and metabolic stability through steric and electronic effects, while the methyl ester moiety improves membrane permeability—a critical feature for oral bioavailability [2] [5].

The compound's design exemplifies the application of binding site comparison methodologies in medicinal chemistry. While LTC4S belongs to the glutathione S-transferase superfamily rather than the kinase family, the design principles share conceptual parallels with kinase inhibitor development, particularly regarding active-site topology exploitation. As reviewed in studies of protein kinase inhibitors, successful small molecules often exploit unique features of target enzymes through careful positioning of hydrophobic substituents and hydrogen bond acceptors/donors [3] [8] [10]. In AZD9898, the substituted indole and pyridine systems create complementary van der Waals interactions with hydrophobic subpockets in LTC4S, while the sulfonyl group potentially forms hydrogen bonds with key residues near the catalytic center [5].

This targeted design achieved remarkable biochemical potency, with its subnanomolar IC₅₀ (0.28 nM) representing a substantial improvement over earlier LTC4S inhibitors [2]. The molecular optimization also successfully decoupled GABAergic activity observed in earlier compounds—a crucial achievement given the neurological implications of GABA receptor modulation—while simultaneously addressing hepatotoxicity signals through structural refinements [2]. These features positioned AZD9898 as a promising candidate for testing the therapeutic hypothesis that selective LTC4S inhibition could provide superior anti-inflammatory effects compared to downstream cysLT receptor antagonists.

Properties

CAS Number

2042347-69-1

Product Name

AZD9898

IUPAC Name

(1S,2S)-2-[5-(5-chloro-2,4-difluoro-N-(2-fluoro-2-methylpropyl)anilino)-3-methoxypyrazine-2-carbonyl]cyclopropane-1-carboxylic acid

Molecular Formula

C20H19ClF3N3O4

Molecular Weight

457.8 g/mol

InChI

InChI=1S/C20H19ClF3N3O4/c1-20(2,24)8-27(14-5-11(21)12(22)6-13(14)23)15-7-25-16(18(26-15)31-3)17(28)9-4-10(9)19(29)30/h5-7,9-10H,4,8H2,1-3H3,(H,29,30)/t9-,10-/m0/s1

InChI Key

RVMWIVNHZMXEHS-UWVGGRQHSA-N

SMILES

O=C([C@@H]1[C@@H](C(C2=NC=C(N(C3=CC(Cl)=C(F)C=C3F)CC(C)(F)C)N=C2OC)=O)C1)O

Solubility

Soluble in DMSO

Synonyms

AZD9898; AZD-9898; AZD 9898;

Canonical SMILES

CC(C)(CN(C1=CC(=C(C=C1F)F)Cl)C2=CN=C(C(=N2)OC)C(=O)C3CC3C(=O)O)F

Isomeric SMILES

CC(C)(CN(C1=CC(=C(C=C1F)F)Cl)C2=CN=C(C(=N2)OC)C(=O)[C@H]3C[C@@H]3C(=O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.